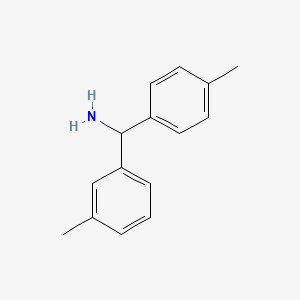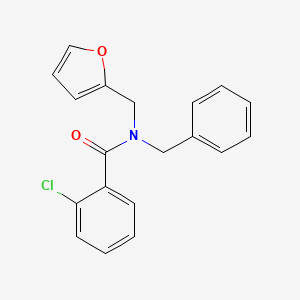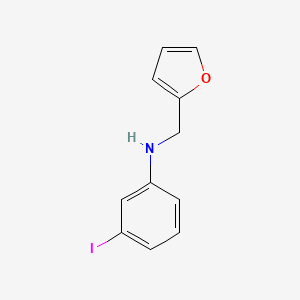![molecular formula C18H18N2OS3 B12127839 2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B12127839.png)
2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one: is a complex heterocyclic compound. Let’s break down its structure:
- It contains a thiazole ring fused with a thieno ring, forming a unique bicyclic system.
- The presence of sulfur (S) in the thiazole ring and the methyl groups (CH₃) at positions 2 and 3 contribute to its distinct properties.
Preparation Methods
Synthetic Routes:: Several synthetic methods lead to this compound. Notably:
Gewald Reaction: A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .
Paal–Knorr Reaction: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .
Industrial Production:: While specific industrial methods may vary, these synthetic routes serve as a foundation for large-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: It may undergo oxidation reactions due to the presence of sulfur.
Substitution: The thiazole and thieno rings can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group could yield corresponding alcohols.
Sulfur: Essential for thiazole formation.
α-Methylene Carbonyl Compounds: Key reactants in Gewald synthesis.
Phosphorus Pentasulfide (P₄S₁₀): Used in Paal–Knorr reaction.
Major Products:: The specific products depend on reaction conditions and substituents. Variants of this compound may include different functional groups or side chains.
Scientific Research Applications
Chemistry::
Organic Semiconductors: Thiophene-based compounds contribute to organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors: Used in industrial chemistry to protect metals .
Anticancer Properties: Some thiophene derivatives exhibit anticancer activity .
Anti-Inflammatory and Antimicrobial Effects: Relevant for drug development .
Voltage-Gated Sodium Channel Blockers: Articaine, a related compound, serves as a dental anesthetic .
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, exploring related thiophenes could highlight its uniqueness.
Properties
Molecular Formula |
C18H18N2OS3 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4,5-dimethyl-12-[(4-methylphenyl)sulfanylmethyl]-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8-trien-7-one |
InChI |
InChI=1S/C18H18N2OS3/c1-10-4-6-14(7-5-10)22-8-13-9-23-18-19-16(21)15-11(2)12(3)24-17(15)20(13)18/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
XKLDPABKBRUUSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2CSC3=NC(=O)C4=C(N23)SC(=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12127758.png)
![3-[3-(2-Chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127770.png)

![N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12127785.png)
![2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127786.png)

![2-[4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B12127794.png)



![N-[2-(azepan-1-yl)-2-oxoethyl]benzamide](/img/structure/B12127811.png)


![N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B12127843.png)
